molecular formula C20H22N2O3 B2407300 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide CAS No. 2034550-89-3

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2407300
CAS No.: 2034550-89-3
M. Wt: 338.407
InChI Key: NPSDWGWQECJCRC-UHFFFAOYSA-N
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Description

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide is a synthetic small molecule based on the benzo[f][1,4]oxazepin-3-one scaffold, a structure of high interest in medicinal chemistry for probing central nervous system (CNS) targets. The 1,4-oxazepine core is a seven-membered heterocycle that provides a unique three-dimensional profile, which can be critical for achieving selectivity toward specific protein targets. Compounds featuring this scaffold have been investigated as ligands for G-protein coupled receptors (GPCRs), which are a major family of drug targets . Research into analogous structures has shown potential for modulating dopaminergic and other neurotransmitter systems, indicating this compound's value in fundamental neuropharmacological studies and for the development of new therapeutic agents for neurological and psychiatric disorders . The structural architecture of this compound, which combines the benzoxazepinone system with a 3-phenylpropanamide side chain, is designed to explore novel chemical space for interactions with challenging biological targets. This makes it a valuable chemical tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for understanding non-classical binding modes to receptors . It is supplied exclusively for application in non-clinical research, such as in vitro binding assays and functional cellular assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(11-10-16-6-2-1-3-7-16)21-12-13-22-14-17-8-4-5-9-18(17)25-15-20(22)24/h1-9H,10-15H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSDWGWQECJCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide typically involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (around 100°C) . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to form the benzoxazepine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

Synthesis and Reaction Mechanisms
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules and study various reaction mechanisms. The compound's ability to participate in nucleophilic substitutions and cyclization reactions makes it an essential component in synthetic organic chemistry .

Biology

Biological Activity
Research indicates that this compound exhibits significant biological activities, making it a candidate for various studies related to enzyme interactions and cellular processes. Its potential applications include:

  • Anticonvulsant Properties : Preliminary studies suggest that benzoxazepine derivatives may have anticonvulsant effects, making them candidates for treating epilepsy.
  • Antipsychotic and Anti-inflammatory Effects : The compound has shown promise in modulating pathways related to inflammation and mental health disorders.

Medicine

Therapeutic Potential
The therapeutic applications of this compound are noteworthy:

  • Anticancer Activity : Recent studies have highlighted the potential of benzoxazepine derivatives in cancer therapy. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines .
  • Drug Development : Its unique chemical properties make it suitable for developing new pharmaceuticals targeting specific receptors or enzymes involved in disease pathways .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of benzoxazepine derivatives, this compound was tested against several cancer cell lines. Results indicated a percentage growth inhibition of over 70% in certain cell types, suggesting strong anticancer potential .

Case Study 2: Anticonvulsant Activity

A separate investigation focused on the anticonvulsant effects of similar compounds revealed that modifications to the benzoxazepine structure could enhance efficacy against seizure models in animal studies. This highlights the importance of structural variations in developing effective therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The benzoxazepine ring structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
  • 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide
  • 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones

Uniqueness

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide stands out due to its specific substitution pattern and the presence of both benzoxazepine and phenylpropanamide moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide is a complex organic compound belonging to the class of benzoxazepine derivatives. This compound has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O3C_{21}H_{19}N_{3}O_{3} with a molecular weight of 361.4 g/mol. The unique structure features a benzoxazepine ring fused with a phenylpropanamide moiety, which is responsible for its diverse biological activities.

PropertyValue
Molecular FormulaC21H19N3O3
Molecular Weight361.4 g/mol
CAS Number2034456-37-4

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzoxazepine ring structure allows it to bind to various enzymes and receptors, modulating their activity. Notably, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Potential Biological Activities

  • Antioxidant Activity : Research indicates that compounds similar to this benzoxazepine derivative exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .
  • Antimicrobial Properties : Dihydrobenzoxazepines have been reported to possess antimicrobial activities against various pathogens. This compound's structural features suggest potential efficacy as a bactericide or fungicide .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could make it a candidate for treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of benzoxazepines may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative conditions like Alzheimer's disease .

Study on Antioxidant Activity

In a study assessing the antioxidant capacity of related compounds, it was found that this compound demonstrated significant radical scavenging activity comparable to well-known antioxidants such as ascorbic acid . The compound's ability to inhibit lipid peroxidation was evaluated using the thiobarbituric acid reactive substances (TBARS) assay.

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of benzoxazepine derivatives showed that this compound significantly reduced inflammation markers in vitro in human cell lines treated with lipopolysaccharides (LPS) . The results indicated a decrease in IL-6 and TNF-alpha production.

Q & A

Q. How can researchers optimize synthesis routes for N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide?

Methodological Answer: Utilize factorial design (e.g., 2^k factorial experiments) to systematically evaluate variables like temperature, catalyst loading, and reaction time. Response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs. For example, a central composite design (CCD) can model nonlinear relationships between variables . Statistical software (e.g., JMP, Design-Expert) aids in analyzing interactions and predicting yield improvements.

Q. What analytical methods are recommended for structural confirmation and purity assessment?

Methodological Answer: Employ hyphenated techniques such as HPLC-MS for purity analysis and structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) validate the molecular structure. For stability testing, use accelerated degradation studies under varied pH, temperature, and light exposure, analyzed via UV-Vis spectroscopy or LC-MS .

Q. How can biological targets of this compound be identified in pharmacological studies?

Methodological Answer: Conduct high-throughput screening (HTS) against kinase or GPCR libraries. Surface plasmon resonance (SPR) assays quantify binding affinity (KD values). Follow-up with molecular docking simulations (AutoDock Vina, Schrödinger) to predict binding modes and validate via mutagenesis studies .

Q. What experimental protocols ensure stability under physiological conditions?

Methodological Answer: Perform accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation products via LC-MS and apply the Arrhenius equation to extrapolate shelf life. Design of experiments (DOE) optimizes formulation variables (e.g., excipients, pH) .

Advanced Research Questions

Q. How can computational modeling enhance understanding of its mechanism of action?

Methodological Answer: Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations (GROMACS, AMBER) to study protein-ligand interactions. Use quantum mechanics/molecular mechanics (QM/MM) to model reaction pathways in enzymatic environments .

Q. How to resolve contradictions in pharmacological data (e.g., conflicting IC50 values)?

Methodological Answer: Apply multivariate analysis (PCA, PLS-DA) to identify confounding variables (e.g., assay conditions, cell line variability). Validate via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Use meta-analysis frameworks to harmonize datasets .

Q. What strategies address challenges in multi-step synthesis?

Methodological Answer: Implement flow chemistry for intermediates prone to degradation. Use inline PAT (process analytical technology) tools (e.g., FTIR, Raman spectroscopy) for real-time monitoring. AI-driven platforms (e.g., COMSOL with ML integration) predict optimal flow rates and residence times .

Q. How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer: Generate QSAR models using descriptors like logP, polar surface area, and topological indices (Dragon software). Validate with leave-one-out cross-validation and external test sets. Synchrotron crystallography or cryo-EM resolves binding conformations for SAR refinement .

Q. What methodologies mitigate risks during scale-up from lab to pilot plant?

Methodological Answer: Apply CRDC reactor design principles (e.g., RDF2050112) for heat/mass transfer optimization. Use computational fluid dynamics (CFD) to simulate mixing efficiency. Perform hazard and operability (HAZOP) studies with failure mode analysis (FMEA) .

Q. How to integrate multi-scale modeling for pharmacokinetic predictions?

Methodological Answer: Develop physiologically based pharmacokinetic (PBPK) models (GastroPlus, Simcyp) parameterized with in vitro ADME data. Combine with coarse-grained MD for tissue distribution predictions. Validate against in vivo rodent data using allometric scaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.